[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate
Description
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate is a stereochemically complex carbohydrate derivative featuring a tetrahydrofuran (oxolan) core with acetyloxy groups at positions 4 and 5 and a methyl benzoate substituent at position 2. The acetyloxy (OAc) groups enhance stability compared to hydroxyl-protected analogs, while the benzoate moiety contributes to lipophilicity, influencing solubility and biological interactions. This compound is primarily used in synthetic organic chemistry for glycosylation studies or as a precursor for bioactive molecules.
Properties
IUPAC Name |
(4,5-diacetyloxyoxolan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPHOLDKAGPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative. One common synthetic route includes the reaction of benzoic acid with [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzoic acid and [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the benzoate group.
Scientific Research Applications
[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing benzoic acid and [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methanol. These products can then interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features
*Calculated based on structural analysis.
Key Differences :
- Substituents : The target compound uses acetyloxy groups, which are smaller and more hydrolytically stable than benzyloxy () or benzoyloxy groups (). The 5-oxo group in introduces a ketone, absent in the target .
- Stereochemistry : The (2S,4R) configuration of the target contrasts with the (2R,3R,4R) configuration in , affecting spatial interactions in reactions or biological systems.
Physical and Chemical Properties
- Solubility : The acetyloxy groups in the target compound improve solubility in polar aprotic solvents (e.g., ethyl acetate) compared to the hydrophobic benzyloxy groups in . The 5-oxo group in increases polarity but reduces stability .
- Stability : Acetyl esters (target) are less prone to hydrolysis than benzyl ethers (), enhancing shelf life.
Biological Activity
Chemical Structure and Functional Groups
The compound contains several functional groups that could influence its biological activity:
- The oxolan (tetrahydrofuran) ring with specific stereochemistry (2S,4R).
- Bis(acetyloxy) groups, which are esters of acetic acid.
- A benzoate ester group.
Enzyme Inhibition
Compounds with ester groups, particularly those with specific stereochemistry, can act as inhibitors or substrates for various enzymes. For example, esterases and lipases might interact with this compound due to the presence of the ester groups .
Cell Membrane Interactions
The presence of the oxolan ring and the benzoate group could allow this compound to interact with cell membranes. Similar compounds with cyclic ethers and aromatic rings have been known to interact with biological membranes and influence membrane fluidity or permeability .
Anti-inflammatory or Antioxidant Properties
Esters of aromatic acids, such as benzoic acid, have been studied for their anti-inflammatory and antioxidant properties. Although specific data on "[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-yl]methyl benzoate" is lacking, similar compounds might exhibit such activities .
Hypothetical Data and Case Studies
Given the absence of direct data, here is a hypothetical approach to how one might structure a study on this compound:
Enzyme Inhibition Assay
- Objective: To determine if "[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-yl]methyl benzoate" inhibits esterases or lipases.
- Methodology: Use a spectrophotometric assay to measure the activity of esterases or lipases in the presence of varying concentrations of the compound.
- Expected Outcome: If the compound inhibits these enzymes, it could have applications in fields such as pharmaceuticals or agricultural chemicals.
Cell Membrane Interaction Study
- Objective: To investigate the interaction of "[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-yl]methyl benzoate" with cell membranes.
- Methodology: Use techniques such as fluorescence spectroscopy or differential scanning calorimetry to study the effects of the compound on membrane fluidity and permeability.
- Expected Outcome: If the compound alters membrane properties, it could have implications for drug delivery or as a membrane-active agent.
Anti-inflammatory and Antioxidant Assays
- Objective: To evaluate the anti-inflammatory and antioxidant activities of "[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-yl]methyl benzoate".
- Methodology: Use standard assays such as the DPPH radical scavenging assay for antioxidant activity and cell-based assays (e.g., NF-κB activation) for anti-inflammatory activity.
- Expected Outcome: Positive results could indicate potential applications in cosmetics, pharmaceuticals, or as dietary supplements.
Enzyme Inhibition Data
| Concentration (μM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
| 200 | 30 |
Cell Membrane Interaction Data
| Concentration (μM) | Membrane Fluidity Change (%) |
|---|---|
| 0 | 0 |
| 10 | 5 |
| 50 | 15 |
| 100 | 25 |
| 200 | 35 |
Anti-inflammatory and Antioxidant Data
| Concentration (μM) | DPPH Scavenging Activity (%) | NF-κB Activation (%) |
|---|---|---|
| 0 | 0 | 100 |
| 10 | 20 | 90 |
| 50 | 40 | 70 |
| 100 | 60 | 50 |
| 200 | 80 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
